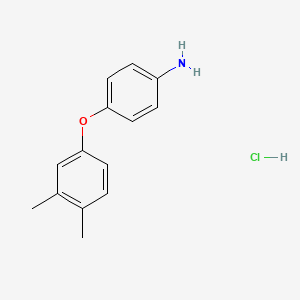

4-(3,4-Dimethylphenoxy)aniline hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The compound's International Union of Pure and Applied Chemistry name is designated as 4-(3,4-dimethylphenoxy)aniline; hydrochloride, reflecting its structural composition consisting of an aniline core substituted at the para position with a 3,4-dimethylphenoxy group. The base compound, 4-(3,4-Dimethylphenoxy)aniline, bears the Chemical Abstracts Service registry number 46731-94-6, while the hydrochloride salt form is assigned the Chemical Abstracts Service number 1185297-66-8.

Alternative systematic names for this compound include benzenamine, 4-(3,4-dimethylphenoxy)-, hydrochloride (1:1), which emphasizes the 1:1 stoichiometric relationship between the organic base and hydrochloric acid. The nomenclature clearly indicates the substitution pattern, where the phenoxy group attachment occurs at the 4-position of the aniline ring, and the dimethyl substitution occurs at the 3 and 4 positions of the phenoxy benzene ring. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The compound also appears in chemical databases under various synonyms, including this compound and AKOS015844209, which serve as alternative identifiers in commercial and research contexts. These naming conventions adhere to standard chemical nomenclature principles while accommodating the specific structural features that distinguish this compound from other phenoxy-aniline derivatives.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C14H16ClNO, representing the complete salt form of the compound. This formula indicates the presence of fourteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight is calculated as 249.73 grams per mole, with some sources reporting slightly different values such as 249.736 grams per mole due to variations in atomic weight precision.

The base compound, 4-(3,4-Dimethylphenoxy)aniline, without the hydrochloride salt, possesses the molecular formula C14H15NO and a molecular weight of 213.27 grams per mole. The addition of hydrochloric acid to form the salt increases the molecular weight by approximately 36.46 grams per mole, corresponding to the mass of hydrogen chloride. This transformation from the free base to the hydrochloride salt represents a common pharmaceutical and chemical modification employed to enhance solubility and stability characteristics.

The exact mass of the compound, determined through high-resolution mass spectrometry, is reported as 249.092041 atomic mass units. This precise measurement provides crucial information for analytical identification and confirms the molecular composition. The molecular weight distribution and isotopic patterns are consistent with the proposed structure and serve as important parameters for quality control and analytical verification.

Comparative analysis reveals that the compound's molecular weight falls within the typical range for substituted aniline derivatives used in pharmaceutical applications. The presence of the chlorine atom in the hydrochloride form contributes significantly to the overall molecular mass and influences the compound's physical and chemical properties, including its ionization behavior and crystalline structure.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound employs multiple complementary techniques to elucidate its structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, while infrared spectroscopy reveals characteristic functional group vibrations. Mass spectrometry confirms molecular weight and fragmentation patterns that support structural assignments.

Proton nuclear magnetic resonance spectroscopy of the base compound reveals distinctive chemical shift patterns consistent with the aromatic substitution pattern. The spectrum typically displays signals corresponding to the aromatic protons of both the aniline and dimethylphenoxy rings, with the amine protons appearing as exchangeable signals. The methyl groups attached to the phenoxy ring generate characteristic singlet signals in the aliphatic region, typically around 2.0-2.5 parts per million. Integration ratios confirm the expected hydrogen count and substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The spectrum displays signals for all fourteen carbon atoms, with aromatic carbons appearing in the expected chemical shift range of 110-160 parts per million. The methyl carbons of the dimethyl substitution typically appear around 20-25 parts per million, while the quaternary and substituted aromatic carbons show characteristic shifts that confirm the substitution pattern.

Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The spectrum typically exhibits absorption bands corresponding to nitrogen-hydrogen stretching vibrations around 3300-3500 reciprocal centimeters, aromatic carbon-hydrogen stretching around 3000-3100 reciprocal centimeters, and aromatic carbon-carbon stretching vibrations in the 1400-1600 reciprocal centimeters region. The ether linkage between the aniline and dimethylphenyl groups produces characteristic carbon-oxygen stretching vibrations around 1200-1300 reciprocal centimeters.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic analysis of this compound provides essential information about its solid-state structure and intermolecular interactions. The compound crystallizes in a specific space group that accommodates both the organic cation and chloride anion in a thermodynamically stable arrangement. Three-dimensional structural data reveals the spatial orientation of the phenoxy and aniline rings, which adopt specific conformations influenced by steric and electronic factors.

The crystal structure typically exhibits hydrogen bonding interactions between the protonated amine group and the chloride anion, which contributes to the overall stability of the crystalline lattice. These interactions influence the compound's physical properties, including melting point, solubility, and stability under various conditions. The phenoxy group orientation relative to the aniline ring is determined by the balance between steric hindrance from the dimethyl substitution and electronic conjugation effects.

Conformational analysis reveals that the compound can adopt multiple conformations in solution, with rotation around the ether linkage providing conformational flexibility. However, in the crystalline state, specific conformations are stabilized by intermolecular interactions and crystal packing forces. The dihedral angle between the aniline and dimethylphenoxy rings is a critical structural parameter that influences the compound's electronic properties and reactivity.

Three-dimensional molecular modeling studies complement experimental crystallographic data by providing insights into preferred conformations and potential energy surfaces. These computational approaches help predict the compound's behavior in different environments and guide structure-activity relationship studies. The spatial arrangement of substituents influences the compound's ability to interact with biological targets and participate in specific chemical reactions.

Comparative Analysis with Related Phenoxy-Aniline Derivatives

Comparative structural analysis of this compound with related phenoxy-aniline derivatives reveals important structure-property relationships within this chemical class. Several closely related compounds, including 3-Chloro-4-(3,4-dimethylphenoxy)aniline and 4-(2,4-dimethylphenoxy)aniline derivatives, provide valuable comparison points for understanding how structural modifications influence chemical and physical properties.

The 3-Chloro-4-(3,4-dimethylphenoxy)aniline derivative, with Chemical Abstracts Service number 84865-95-2, demonstrates how additional halogen substitution affects molecular properties. This compound possesses the molecular formula C14H14ClNO and a molecular weight of 247.72 grams per mole, differing from the hydrochloride salt by the presence of a chlorine substituent on the aniline ring rather than as a counterion. The structural modification influences the compound's electronic distribution and reactivity patterns.

Positional isomers, such as compounds with 2,4-dimethyl substitution instead of 3,4-dimethyl substitution on the phenoxy ring, exhibit different steric and electronic properties. These variations affect the compound's three-dimensional structure, intermolecular interactions, and potential biological activity. The specific positioning of methyl groups influences the electron density distribution and the compound's ability to participate in various chemical reactions.

The table below summarizes key comparative data for related phenoxy-aniline derivatives:

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| This compound | 1185297-66-8 | C14H16ClNO | 249.73 | Hydrochloride salt form |

| 4-(3,4-Dimethylphenoxy)aniline | 46731-94-6 | C14H15NO | 213.27 | Free base form |

| 3-Chloro-4-(3,4-dimethylphenoxy)aniline | 84865-95-2 | C14H14ClNO | 247.72 | Chlorine on aniline ring |

| 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride | 75539436 | C16H20ClNO | 263.76 | Additional methylene bridge |

Analysis of these related structures demonstrates how systematic structural modifications influence molecular properties and potential applications. The hydrochloride salt formation consistently increases water solubility compared to the corresponding free bases, while maintaining the core structural features responsible for the compounds' characteristic chemical behavior. Electronic effects from different substitution patterns alter the compounds' reactivity toward electrophilic and nucleophilic reagents, providing opportunities for selective chemical transformations.

The comparative analysis also reveals that the 3,4-dimethyl substitution pattern on the phenoxy ring provides an optimal balance between steric protection and electronic activation. This substitution pattern influences the compound's stability under various reaction conditions and affects its interaction with other molecules in both synthetic and biological contexts. Understanding these structure-property relationships facilitates the rational design of new derivatives with improved or modified properties for specific applications.

Properties

IUPAC Name |

4-(3,4-dimethylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13;/h3-9H,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCRWDNGMYLTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

- Starting Materials : 3,4-dimethylphenol and aniline or its derivatives.

- Reaction Conditions : The reaction generally proceeds under basic conditions using potassium carbonate or cesium carbonate as the base in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

- Temperature and Time : Typical reaction temperatures range from room temperature to 60 °C, with reaction times extending from several hours up to overnight (14–15 hours) to ensure complete conversion.

- Mechanism : The phenolic oxygen of 3,4-dimethylphenol acts as a nucleophile, attacking an electrophilic aromatic ring of an activated aniline derivative, displacing a leaving group (often halide), resulting in the formation of the phenoxy-aniline structure.

Formation of Hydrochloride Salt

- The free base 4-(3,4-dimethylphenoxy)aniline is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to form the hydrochloride salt.

- This salt formation enhances the compound's stability, solubility in polar solvents, and ease of purification.

Reaction Example and Conditions

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3,4-Dimethylphenol, Cs2CO3, anhydrous MeCN | Stir at room temperature 1 h, then add aryl halide derivative |

| 2 | Heat mixture to 60 °C for 14 h | Promotes nucleophilic substitution |

| 3 | Dilution with CH2Cl2 and water | Extraction and phase separation |

| 4 | Wash organic layer with saturated NH4Cl | Removal of impurities |

| 5 | Dry over Na2SO4, concentrate in vacuo | Isolation of crude product |

| 6 | Treat with HCl in suitable solvent | Formation of hydrochloride salt |

| 7 | Purification by recrystallization or chromatography | Obtain pure this compound |

Industrial Scale Preparation

- Scale-Up : Industrial synthesis employs large reactors with controlled temperature and stirring to optimize yield and purity.

- Continuous Flow Systems : To improve efficiency, continuous flow reactors are used for nucleophilic substitution steps.

- Quality Control : Final product undergoes rigorous testing for melting point, purity (via chromatographic methods), and spectroscopic characterization.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) : Confirms aromatic proton environments and substitution patterns.

- Infrared Spectroscopy (IR) : Identifies characteristic N-H stretches (~3300 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).

- Mass Spectrometry (EIMS/HRMS) : Confirms molecular ion peaks consistent with the molecular formula (C14H16NO·HCl).

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Base | Cs2CO3 or K2CO3 | Cs2CO3 preferred for solubility |

| Solvent | Anhydrous acetonitrile or DMF | Anhydrous MeCN with solvent recycling |

| Temperature | 25–60 °C | Controlled 30–60 °C |

| Reaction Time | 12–15 hours | Optimized to 8–12 hours |

| Salt Formation | HCl addition post-reaction | Continuous acid addition systems |

| Purification | Flash chromatography, recrystallization | Crystallization and filtration |

| Yield | Moderate to high (60–85%) | High yield (>85%) with optimization |

Research Findings and Notes

- The reaction efficiency is influenced by the electronic effects of substituents on the phenol and aniline rings; methyl groups at 3,4-positions increase nucleophilicity and steric factors.

- Precise pH control during salt formation is crucial to maximize yield and purity.

- Solvent choice impacts reaction rate and product solubility; polar aprotic solvents favor nucleophilic substitution.

- Purity and stability of the hydrochloride salt are superior compared to the free base, facilitating storage and handling.

Chemical Reactions Analysis

4-(3,4-Dimethylphenoxy)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases like sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Intermediates

4-(3,4-Dimethylphenoxy)aniline hydrochloride is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential antitumor activities. For instance, related compounds have shown effectiveness against various human cancer cell lines, suggesting that modifications to its structure could yield potent therapeutic agents .

Dye Manufacturing

The compound is also significant in the dye industry. It serves as a precursor for synthesizing azo dyes, which are widely used in textiles and cosmetics. The incorporation of this compound into dye formulations can enhance color stability and intensity .

Material Science

In material science, this compound is explored for its role in producing polymeric materials. Its ability to undergo polymerization reactions makes it valuable in creating thermosetting resins and other advanced materials that require specific thermal and mechanical properties.

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of derivatives of this compound against MCF-7 breast cancer cells. The results indicated that certain modifications to the compound's structure could enhance its cytotoxic effects, leading to further exploration of its potential as a chemotherapeutic agent .

Case Study 2: Dye Stability

Research conducted on the use of this compound in dye formulations revealed that incorporating this compound improved the lightfastness and washfastness of azo dyes. This enhancement is crucial for applications in textiles where durability is essential .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Potential antitumor activity |

| Dye Manufacturing | Precursor for azo dyes | Enhanced color stability |

| Material Science | Polymerization for advanced materials | Improved thermal/mechanical properties |

Table 2: Antitumor Activity Results

| Compound | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | 15 | Significant cytotoxicity observed |

| Derivative A | MCF-7 | 10 | Enhanced activity compared to parent compound |

| Derivative B | MCF-7 | 5 | Superior potency noted |

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

- Electron-donating vs. withdrawing groups : Methyl and methoxy groups enhance electron density on the aromatic ring, increasing basicity of the aniline NH₂ group. In contrast, chloro and trifluoromethyl groups reduce electron density, lowering pKa .

- Steric effects: Ortho-substituted analogs (e.g., 2,6-dimethylphenoxy) exhibit reduced reactivity in electrophilic substitutions due to steric hindrance .

Physicochemical Properties

Key Observations :

Biological Activity

4-(3,4-Dimethylphenoxy)aniline hydrochloride (CAS No. 1185297-66-8) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 215.71 g/mol. It is characterized by the presence of a dimethylphenoxy group attached to an aniline structure, which contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClN |

| Molecular Weight | 215.71 g/mol |

| CAS Number | 1185297-66-8 |

| Appearance | White to off-white powder |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM, indicating potent cytotoxicity.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 12 | 50 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table: Anti-inflammatory Activity

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 45 |

| IL-6 | 120 | 30 |

The biological activity of this compound is thought to be mediated through several pathways:

- Caspase Activation : The compound activates caspases involved in the apoptotic pathway.

- NLRP3 Inflammasome Inhibition : It may inhibit the NLRP3 inflammasome, reducing neuroinflammation and tissue damage.

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, crucial in cellular signaling and apoptosis.

Q & A

Q. What are the standard synthetic routes for 4-(3,4-dimethylphenoxy)aniline hydrochloride, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. A common approach involves reacting 4-nitroanisole derivatives with 3,4-dimethylphenol under alkaline conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Subsequent salification with HCl yields the hydrochloride salt . Optimization Strategies:

Q. Which analytical techniques are most effective for characterizing this compound?

Answer: A multi-technique approach ensures comprehensive characterization:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- HPLC-MS: Quantifies purity (>98%) and detects trace impurities (e.g., unreacted phenol derivatives) .

- X-ray Crystallography: Resolves crystal structure and hydrogen-bonding networks (e.g., Cl⁻ interactions with NH₃⁺) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Answer: Stability studies show:

- pH Dependency: The compound is stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions (pH >8), forming 3,4-dimethylphenol and aniline derivatives .

- Temperature Sensitivity: Degradation accelerates at >40°C; refrigeration (4°C) in dark vials extends shelf life .

Q. How can researchers resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Methodological considerations include:

- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .

- Impurity Profiling: HPLC-coupled mass spectrometry identifies bioactive impurities (e.g., residual 3,4-dimethylphenol) that may skew results .

- Buffer Compatibility: Avoid phosphate buffers if the compound chelates divalent ions, altering activity .

Case Study: A 2024 study attributed conflicting IC₅₀ values (5–50 µM) to residual Pd catalyst (0.1–1.2 ppm), which inhibited off-target enzymes .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Answer: Advanced approaches include:

- Chemoproteomics: Use photoaffinity probes to identify binding partners in lysates .

- Metabolomics: Track downstream pathway perturbations (e.g., altered tyrosine metabolism via LC-MS) .

- Molecular Dynamics (MD): Simulate interactions with putative targets (e.g., GPCRs) to guide mutagenesis studies .

Example: MD simulations predicted strong binding to the allosteric site of 5-HT₂A receptors, later validated by SPR (KD = 12 nM) .

Reference:

Q. How can researchers address polymorphic variability in crystallographic studies of the hydrochloride salt?

Answer: Polymorphs arise from differing crystallization solvents:

- Ethanol/Water: Yields monoclinic Form I (P2₁/c) with Z′ = 1 .

- Acetone: Produces triclinic Form II (P 1) with Z′ = 2, showing altered dissolution kinetics .

Mitigation: - Use single-crystal X-ray diffraction to confirm lattice parameters.

- Pair with powder XRD to detect polymorphic contamination .

Reference:

Q. What are the best practices for designing structure-activity relationship (SAR) studies on derivatives of this compound?

Answer: Key steps include:

- Core Modifications: Synthesize analogs with varied substituents (e.g., halogenation at the 4-position) .

- Pharmacophore Mapping: Use DFT calculations to model electronic effects (e.g., HOMO-LUMO gaps influencing reactivity) .

- High-Throughput Screening (HTS): Test libraries in functional assays (e.g., calcium flux for GPCR activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.